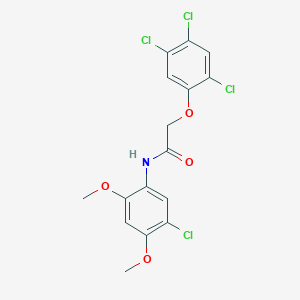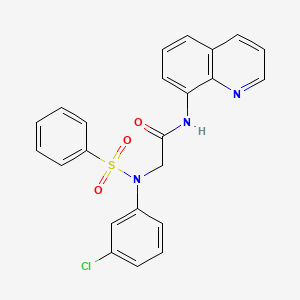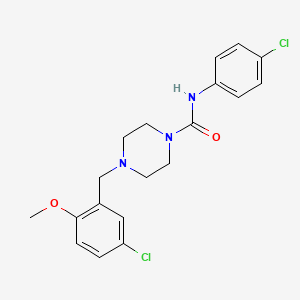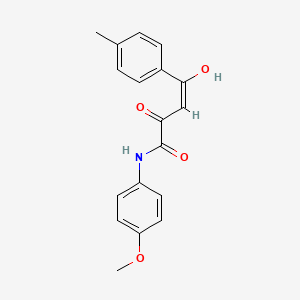
2-(2-bromophenoxy)-N-3-isoxazolylacetamide
説明
2-(2-bromophenoxy)-N-3-isoxazolylacetamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes. The P2X7 receptor is widely expressed in the central nervous system, immune system, and other tissues, and has been implicated in the pathogenesis of various diseases, including chronic pain, inflammation, and cancer.
作用機序
2-(2-bromophenoxy)-N-3-isoxazolylacetamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological processes, including cell death, inflammation, and immune responses. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide blocks the activation of the P2X7 receptor by ATP, thereby inhibiting downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been shown to have several biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to ATP stimulation. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been shown to reduce the production of reactive oxygen species and the activation of inflammasomes, which are involved in the pathogenesis of various inflammatory diseases. In addition, 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been shown to reduce the proliferation and migration of cancer cells, as well as induce apoptosis in these cells.
実験室実験の利点と制限
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been extensively studied in various experimental models, which provides a wealth of information on its pharmacological and biological effects. However, there are also some limitations to the use of 2-(2-bromophenoxy)-N-3-isoxazolylacetamide in laboratory experiments. It has been shown to have some off-target effects, particularly at high concentrations, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of 2-(2-bromophenoxy)-N-3-isoxazolylacetamide treatment may vary depending on the specific experimental model and conditions.
将来の方向性
There are several future directions for research on 2-(2-bromophenoxy)-N-3-isoxazolylacetamide and its potential therapeutic applications. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of the P2X7 receptor in various diseases, such as cancer and neurodegenerative diseases, and the potential therapeutic benefits of targeting this receptor. Finally, the development of novel drug delivery systems for 2-(2-bromophenoxy)-N-3-isoxazolylacetamide and other P2X7 receptor antagonists may improve their clinical utility and reduce potential side effects.
科学的研究の応用
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been extensively studied in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including arthritis and colitis. In addition, 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been studied in the context of cancer, where it has been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-4-9(8)16-7-11(15)13-10-5-6-17-14-10/h1-6H,7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMRSYAKTKONCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NOC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)

![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)



![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)


![N~2~-(4-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4851923.png)


![2-methoxy-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4851959.png)
![4-methyl-1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4851969.png)